N-[1-(aminomethyl)cyclopentyl]pentanamide
Description
Contextualization within Amidic and Cyclopentyl-containing Chemical Space
The structure of N-[1-(aminomethyl)cyclopentyl]pentanamide places it at the intersection of two significant classes of organic compounds: amides and cyclopentyl derivatives. The amide functional group (-CONH-) is a cornerstone of organic and medicinal chemistry, renowned for its stability and its role as a key component in peptides and proteins. numberanalytics.comresearchgate.net Amides are prevalent in a vast number of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. researchgate.netnumberanalytics.com
The cyclopentane (B165970) ring, a five-membered carbocycle, is also a common feature in bioactive natural products and synthetic molecules. nih.gov Its inclusion in a molecule can enhance metabolic stability and introduce a specific three-dimensional geometry, which is crucial for interaction with biological targets. nih.govnih.gov Compounds incorporating cyclopentyl moieties are explored in various areas of drug discovery. nih.gov Therefore, this compound exists within a well-established chemical space recognized for its biological relevance.
Significance of the Aminomethyl Cyclopentyl Scaffold in Molecular Design
A scaffold in chemistry refers to the core structure of a molecule. The 1-(aminomethyl)cyclopentyl moiety serves as the scaffold for this compound. This particular scaffold is significant because it presents a quaternary carbon atom on the cyclopentane ring, which is substituted with both an aminomethyl group (-CH2NH2) and the point of attachment for the pentanamide (B147674) group.
This arrangement offers several features for molecular design:
Structural Rigidity : The cyclopentane ring provides a rigid framework, which can help in orienting other functional groups in a defined spatial arrangement. cymitquimica.com
Functional Handles : The primary amine of the aminomethyl group is a key functional "handle." It can act as a hydrogen bond donor and a nucleophile, allowing for further chemical modifications or specific interactions with biological macromolecules. cymitquimica.comsmolecule.com
sp3-Richness : The scaffold is rich in sp3-hybridized carbon atoms, a characteristic that is increasingly sought after in modern drug discovery to improve the three-dimensional shape and solubility of drug candidates. mdpi.com
The aminomethyl cyclopentyl scaffold is a building block that can be used to synthesize more complex molecules for screening in various research applications, including the development of new therapeutic agents.
Overview of this compound as a Research Compound
This compound is identified in chemical databases as a distinct research compound. nih.gov Its structure consists of a pentanamide group attached to the quaternary carbon of a 1-(aminomethyl)cyclopentyl ring. The IUPAC name for the compound is this compound. nih.gov
As a research compound, it is primarily used in laboratory settings for investigational purposes. The specific research applications are not extensively documented in publicly available literature, suggesting its role may be as a synthetic intermediate or as part of a compound library for screening. Its chemical properties are computed and available in databases like PubChem. nih.gov
Below is a table summarizing the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| CAS Number | 912763-48-5 |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC(=O)NC1(CCCC1)CN |
| InChI Key | BMNDDXUAVBQVMT-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Data sourced from PubChem CID 16740587. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-9,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNDDXUAVBQVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587602 | |
| Record name | N-[1-(Aminomethyl)cyclopentyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-48-5 | |
| Record name | N-[1-(Aminomethyl)cyclopentyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1 Aminomethyl Cyclopentyl Pentanamide and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Pentanamide (B147674) Moiety
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com This process is guided by known chemical reactions and helps to logically plan a synthetic route. youtube.comyoutube.com For the target molecule, N-[1-(aminomethyl)cyclopentyl]pentanamide, the most logical and common disconnection point is the amide bond, as numerous reliable methods exist for its formation. amazonaws.com
This disconnection, a type of transform that breaks the molecule into two key synthons, reveals the immediate precursors. youtube.com The analysis is as follows:
Target Molecule: this compound
Transform: Amide bond disconnection.
Synthons: This disconnection generates a nucleophilic amine synthon and an electrophilic acyl synthon.
Synthetic Equivalents: The practical chemical compounds, or synthetic equivalents, that correspond to these synthons are the diamine 1-(aminomethyl)cyclopentan-1-amine and a reactive derivative of pentanoic acid, such as pentanoyl chloride or pentanoic acid itself, which would require an activating agent. hepatochem.com
This primary disconnection simplifies the problem into two distinct challenges: the synthesis of the unique 1,1-diamine cyclopentyl core and the subsequent coupling reaction to form the pentanamide linkage.
Synthesis of the 1-(Aminomethyl)cyclopentyl Core Structure
The synthesis of the 1-(aminomethyl)cyclopentan-1-amine core is a critical step. Cyclopentane (B165970) rings are common structural motifs in pharmaceuticals and natural products, and various methods have been developed for their synthesis and functionalization. chemrxiv.orgorganic-chemistry.org The construction of the geminal amino and aminomethyl groups on a single carbon atom can be achieved through several strategic pathways.
One of the most direct approaches to building the core structure is to start with a simple cyclopentane precursor, such as cyclopentanone, and introduce the required nitrogen-containing functional groups. A well-established method for this type of transformation is the Strecker synthesis of α-amino acids, which can be adapted for this purpose.
A plausible route involves a variation of the Strecker synthesis:
Cyanohydrin Formation: Cyclopentanone reacts with trimethylsilyl (B98337) cyanide (TMSCN) to form a cyanohydrin. chemicalbook.com
Amination: The cyanohydrin can then be converted to an aminonitrile.
Reduction: Subsequent reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired 1-(aminomethyl)cyclopentan-1-amine. chemicalbook.com
This multi-step, one-pot sequence allows for the efficient installation of both the amino and the aminomethyl groups onto the C1 position of the cyclopentane ring.
An alternative strategy involves starting with a cyclopentane ring that already contains suitable functional groups and performing interconversions to arrive at the target diamine. For instance, a synthesis could begin with 1-cyanocyclopentane-1-carboxylic acid.
A potential sequence is:
The carboxylic acid group can be converted into an amine via a Curtius, Hofmann, or Schmidt rearrangement.
The nitrile group can be reduced to an aminomethyl group.
Another approach is the reduction of 1,1-bis(hydroxymethyl)cyclopentane derivatives after converting the hydroxyl groups to azides, followed by reduction. The synthesis of related structures, such as 1-(aminomethyl)-cyclohexaneacetic acid, often involves the catalytic reduction of a cyano group, demonstrating the viability of this type of functional group transformation. prepchem.com
While the parent compound this compound is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry, as different enantiomers can have vastly different biological activities. chiralpedia.com Asymmetric synthesis aims to produce a single enantiomer preferentially. chiralpedia.com
Several methods exist for the asymmetric synthesis of chiral cyclopentane derivatives:
Catalytic Asymmetric Reactions: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce enantioselectivity in reactions like cycloadditions or hydrogenations. nih.gov For example, copper(II)/BOX catalysts have been used in asymmetric cycloadditions to generate chiral cyclic molecules. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclopentane precursor to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. rsc.org
Enzymatic Reactions: Enzymes, such as imine reductases (IREDs), can be used to catalyze reactions with high enantioselectivity, providing access to both enantiomers of chiral amines. researchgate.net
These asymmetric strategies can be applied to create substituted cyclopentane precursors, which can then be elaborated into chiral analogues of the 1-(aminomethyl)cyclopentan-1-amine core.
Formation of the Pentanamide Linkage
The final step in the synthesis is the formation of the amide bond between the 1-(aminomethyl)cyclopentan-1-amine core and pentanoic acid. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, which is often incompatible with complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.comiris-biotech.de
Amide bond formation is a cornerstone of medicinal chemistry, and a vast array of coupling reagents has been developed to facilitate this reaction under mild conditions. hepatochem.com The process generally involves converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a reactive intermediate that is readily attacked by the amine. luxembourg-bio.com
Given the two primary amine groups in the 1-(aminomethyl)cyclopentan-1-amine core, selective acylation may be required, potentially involving protecting groups to ensure the pentanoyl group is attached to the desired nitrogen atom.
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce potential racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.compeptide.com
Phosphonium (B103445) Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate active esters that react smoothly with amines. iris-biotech.de
Uronium/Aminium Salts: Reagents like HATU and HBTU are among the most effective coupling agents, known for their high reactivity and fast reaction times. iris-biotech.depeptide.com They form active esters with the carboxylic acid, leading to clean and efficient amide bond formation. luxembourg-bio.com
The selection of the appropriate coupling reagent and reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. iris-biotech.de
Interactive Table of Common Amide Coupling Reagents
| Reagent Class | Example Reagent | Full Name | Key Features |
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Inexpensive; byproduct (DCU) is insoluble, facilitating removal. luxembourg-bio.compeptide.com |
| DIC | Diisopropylcarbodiimide | Byproduct is soluble, making it suitable for solid-phase synthesis. peptide.com | |
| EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct, easily removed by aqueous extraction. peptide.com | |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High efficiency, good for sterically hindered couplings. iris-biotech.de |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Very effective for coupling N-methyl amino acids. peptide.com | |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient, fast reaction times, low racemization with HOBt. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive and effective, considered a standard for difficult couplings. iris-biotech.de | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity and stability, good alternative to HATU. iris-biotech.de |
Utilization of Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides, HATU, PyBOP)
The formation of the amide bond in this compound is a critical step, commonly achieved by coupling 1-(aminomethyl)cyclopentan-1-amine with an activated form of pentanoic acid. This activation is necessary to increase the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating nucleophilic attack by the amine.
Acyl Chlorides: A direct and effective method for activating pentanoic acid is its conversion to pentanoyl chloride (also known as valeroyl chloride). This is typically done using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the primary amine of 1-(aminomethyl)cyclopentan-1-amine. The reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mychemblog.com This method is robust and widely applicable for the synthesis of various amides.
Peptide Coupling Reagents (HATU, PyBOP): In modern organic synthesis, particularly in peptide chemistry, a variety of coupling reagents have been developed for mild and efficient amide bond formation directly from carboxylic acids and amines, avoiding the need to first isolate a harsh acyl chloride. mychemblog.comuni-kiel.de These reagents work by generating a highly activated ester intermediate in situ.
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt-based coupling reagent that reacts with a carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form a reactive OAt-ester. commonorganicchemistry.comyoutube.com This activated ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide with high efficiency. mychemblog.comcommonorganicchemistry.com The co-product, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is generated during the reaction. youtube.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent. luxembourg-bio.compeptide.com Similar to HATU, it activates the carboxylic acid by forming an active ester, in this case, a Bop-ester. This intermediate readily reacts with the amine to yield the amide. peptide.com PyBOP is known for its rapid reaction times and the formation of byproducts that are generally less hazardous than those from older phosphonium reagents like BOP. luxembourg-bio.compeptide.com
The general mechanism for these coupling reagents involves the deprotonation of the carboxylic acid by a base, followed by attack on the coupling reagent to form the highly activated ester, which is then readily converted to the final amide upon reaction with the amine. commonorganicchemistry.com
Derivatization Strategies for this compound Analogues
To explore structure-activity relationships and optimize molecular properties, medicinal chemists employ various derivatization strategies. For this compound, this involves systematically modifying different parts of the molecule.
The primary amine of the aminomethyl group serves as a key handle for derivatization, although for the parent compound, this amine is acylated. To create analogues at this position, modifications would typically be introduced to the 1-(aminomethyl)cyclopentan-1-amine precursor before the final acylation step. Strategies could include:
N-Alkylation: Introducing alkyl groups to the nitrogen of the aminomethyl moiety.
Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis can be adapted to produce the core aminomethyl scaffold itself, offering a route to this key functional group. chemrxiv.org
Functional Group Conversion: Converting the amine to other functional groups, such as sulfonamides or ureas, by reacting it with sulfonyl chlorides or isocyanates, respectively.
Altering the cyclopentyl scaffold can significantly impact the compound's conformational properties and biological activity. Conformational rigidification is a known strategy in medicinal chemistry to enhance affinity and metabolic stability. nih.gov The flexible cyclopentane ring can be substituted or replaced with more rigid structures. nih.gov Synthetic approaches to introduce substituents onto the cyclopentane ring include:
Starting with Functionalized Precursors: Utilizing commercially available or synthetically prepared cyclopentane derivatives that already bear desired functional groups (e.g., hydroxyl, alkyl, or halogen) at various positions. There are established routes for creating poly-functionalized cyclopentane derivatives. beilstein-journals.orgnih.gov
Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing highly functionalized five-membered rings from acyclic precursors, allowing for diverse substituent patterns. researchgate.net
C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds on the cyclopentane ring, enabling the late-stage introduction of substituents. nih.gov
The pentanamide chain is one of the most straightforward positions to modify. By simply varying the carboxylic acid or acyl chloride used in the coupling reaction, a wide array of analogues can be generated. This allows for probing the effects of chain length, branching, and the introduction of other functional groups on the acyl moiety.
Bioisosteric replacement is a fundamental strategy in drug design used to modify a compound's physicochemical properties, metabolic stability, or potency while retaining its desired biological activity. A bioisostere is a group or molecule that has chemical and physical similarities to another.
Amide Bond Bioisosteres: The amide bond itself is often a target for replacement due to its potential susceptibility to hydrolysis by proteases. Common bioisosteres for the amide group include 1,2,4-oxadiazoles, 1,2,3-triazoles, and trifluoroethylamines. These groups can mimic the hydrogen bonding capabilities and geometry of the amide bond while offering improved metabolic stability.
Ring Bioisosteres: The cyclopentyl ring can be replaced by other cyclic or bicyclic structures to alter rigidity and lipophilicity. Examples include replacing the cyclopentane with a cyclohexane, a tetrahydrofuran (B95107) ring (introducing a heteroatom), or a more rigid bicyclo[1.1.1]pentane scaffold.
Functional Group Bioisosteres: Other functional groups can be swapped. For instance, a methyl group on a chain could be replaced by a chlorine atom, or a hydroxyl group could be replaced by an amino group or fluorine.
Development of Novel Synthetic Pathways and Process Optimization
The advancement of synthetic chemistry continually provides new, more efficient, and sustainable methods for constructing molecules. Research in this area focuses on improving existing routes and discovering entirely new ones.
Novel Scaffolds: Research also focuses on developing pathways to novel structural analogues that may offer significant advantages. For example, methods to create strained ring systems like bicyclo[1.1.0]butanes, which can act as sp³-rich bioisosteres, represent the cutting edge of scaffold development. chemrxiv.org
The continuous innovation in synthetic methodologies allows chemists to produce not only the target compound more efficiently but also to generate a wider diversity of analogues for biological evaluation. rsc.org
Chemo- and Regioselectivity Studies in Synthesis
Achieving high chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound and its analogues to maximize the yield of the target compound and minimize purification challenges.
Strecker Synthesis Route: A common approach to α-amino amides begins with the Strecker synthesis, a three-component reaction involving a ketone (cyclopentanone), an amine source (ammonia), and a cyanide source (e.g., hydrogen cyanide or trimethylsilyl cyanide). mdpi.comwikipedia.org This reaction forms an α-aminonitrile, 1-(aminomethyl)cyclopentanecarbonitrile. mdpi.comresearchgate.net
Chemoselectivity: The initial step is the formation of an imine from the ketone and ammonia. masterorganicchemistry.com The subsequent nucleophilic addition of the cyanide ion must selectively target the imine carbon over the original ketone's carbonyl carbon. masterorganicchemistry.com The reaction conditions are tuned to favor imine formation and subsequent cyanation. masterorganicchemistry.com
Regioselectivity: In the case of symmetrical ketones like cyclopentanone, regioselectivity of the initial cyanation is not a concern. However, in analogues with unsymmetrical ketones, the addition of the cyanide group is directed by both steric and electronic factors of the substituents on the ketone. For α-aminonitriles derived from aspartic acid bis-nitrile, the reaction with an aminothiol (B82208) like cysteine occurs selectively at the α-nitrile position. nih.gov
The intermediate α-aminonitrile then undergoes further transformations. The nitrile group is typically reduced to a primary amine, and the existing amino group is acylated. Controlling chemoselectivity during these steps is vital. For instance, selective N-acylation of the primary amino group of the cyclopentane ring without affecting the newly formed aminomethyl group (or vice-versa) would require the use of protecting groups, adding steps to the synthesis. A more direct route involves the acylation of the amino group of the aminonitrile followed by the reduction of the nitrile.
Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions, such as the Ugi reaction, offer a convergent and atom-economical pathway to α-aminoacylamide derivatives. researchgate.netmdpi.com A variation of the Ugi three-component reaction (Ugi-3CR) can combine a ketone, an amine, and an isocyanide to produce α-amino amides. researchgate.net
Chemoselectivity in Ugi Reaction: The Ugi reaction's mechanism involves the formation of an imine from the ketone and amine, which is then protonated to form an iminium ion. mdpi.com The isocyanide acts as a nucleophile, attacking the iminium ion. mdpi.com This is followed by the addition of a carboxylic acid (in a four-component reaction) or another nucleophile to form the final product. mdpi.comnih.gov The chemoselectivity relies on the sequential and irreversible nature of these steps under the reaction conditions. The choice of reactants is critical; for instance, using an α-amino acid as the bifunctional starting material can lead to a five-center, four-component reaction. mdpi.com
The table below summarizes how reaction parameters can be adjusted to control selectivity in relevant synthetic steps.
| Reaction Type | Parameter | Effect on Selectivity | Example/Reference |
|---|---|---|---|
| Strecker Synthesis | Catalyst | Acidic catalysts (e.g., succinic acid) activate the carbonyl carbon of the aldehyde/ketone, promoting efficient imine formation for subsequent nucleophilic attack by cyanide. mdpi.com | Use of sulfated polyborate or succinic acid as an organocatalyst. mdpi.com |
| Strecker Synthesis | Chiral Auxiliary/Catalyst | Use of optically pure chiral amines or asymmetric catalysts can lead to the formation of enantioenriched α-amino nitriles. mdpi.com | Asymmetric Strecker reactions have been developed to control stereoselectivity. mdpi.comwikipedia.org |
| Ugi Reaction | Component Choice | Using bifunctional components like α-amino acids can direct the reaction pathway to specific scaffolds, such as 1,1'-iminodicarboxylic acid derivatives. mdpi.com | Ugi 5C-4CR using an α-amino acid as the starting material. mdpi.com |
| Amide Formation (Acylation) | Protecting Groups | In molecules with multiple amine functionalities, protecting groups are used to ensure acylation occurs at the desired nitrogen atom, ensuring chemoselectivity. | Standard practice in multi-step peptide and analogue synthesis. |
Green Chemistry Approaches in Synthetic Route Design
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly applied to pharmaceutical synthesis to improve sustainability. ucl.ac.ukresearchgate.netmerckmillipore.com
Solvent-Free Synthesis: One significant green approach is the use of solvent-free, or neat, reaction conditions. This minimizes waste and can simplify product purification. mdpi.com
The synthesis of α-aminonitriles, a key intermediate for this compound, can be performed efficiently under solvent-free conditions. organic-chemistry.org Reactions of aldehydes or ketones with amines and trimethylsilyl cyanide (TMSCN) can proceed rapidly and often without a catalyst, giving high to quantitative yields of the desired product. organic-chemistry.orgresearchgate.net
Direct amide synthesis from carboxylic acids and urea (B33335) has been achieved using boric acid as a catalyst under solvent-free conditions, involving trituration and direct heating of the reactants. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. mdpi.comnih.gov
Microwave-assisted direct amidation of carboxylic acids and amines has been demonstrated under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. mdpi.com This method provides a rapid and efficient route to amides with a simple, environmentally friendly workup. mdpi.com
The synthesis of N-carbamoyl-L-amino acids from urea and α-amino acid sodium salts has been successfully performed using microwave irradiation. researchgate.net Similarly, the esterification of unprotected α-amino acids can be conducted under solventless, microwave-assisted conditions. nih.gov These examples highlight the potential for applying microwave technology to the final acylation step in the synthesis of this compound.
Alternative Catalysts and Reagents: Replacing hazardous reagents and stoichiometric coupling agents with more benign and catalytic alternatives is a core tenet of green chemistry. ucl.ac.ukresearchgate.net
Catalytic Amidation: The development of catalytic direct amidation methods avoids the poor atom economy of traditional methods that use stoichiometric activating agents (like carbodiimides), which generate significant waste. ucl.ac.uk Boronic acids and various metal complexes have been explored as catalysts for this transformation. merckmillipore.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. rsc.org Aminoacylases, for example, can catalyze the acylation of amino acids, replacing harsher chemical methods like the Schotten-Baumann reaction which requires activation of the fatty acid via halogenation. uni-duesseldorf.de
Safer Cyanide Sources: The Strecker synthesis traditionally uses highly toxic HCN or alkali metal cyanides. researchgate.net Green chemistry approaches focus on using safer, alternative cyanide sources. rsc.org An environmentally benign procedure for the Strecker reaction has been developed using β-cyclodextrin as a catalyst in water. organic-chemistry.org
The following table outlines several green chemistry approaches applicable to the synthesis of this compound and its analogues.
| Green Approach | Application in Synthesis | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Direct amidation of carboxylic acids and amines; Synthesis of amino acid derivatives. | Reduced reaction times, higher yields, energy efficiency, potential for solvent-free conditions. | mdpi.comresearchgate.netresearchgate.net |
| Solvent-Free Conditions | Strecker synthesis of α-aminonitriles; Direct amide formation. | Eliminates solvent waste, simplifies purification, reduces environmental impact. | mdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net |
| Catalysis | Direct catalytic amidation; Organocatalyzed Strecker reaction. | Improves atom economy, avoids stoichiometric waste, allows for milder reaction conditions. | ucl.ac.ukresearchgate.netmerckmillipore.com |
| Biocatalysis | Enzymatic amide bond formation. | High selectivity, mild reaction conditions (aqueous medium, neutral pH), biodegradable catalysts. | rsc.orguni-duesseldorf.de |
| Use of Greener Solvents | Strecker reaction in water. | Reduces toxicity and environmental harm associated with traditional organic solvents. | organic-chemistry.org |
Advanced Analytical Characterization Techniques for N 1 Aminomethyl Cyclopentyl Pentanamide
Spectroscopic Characterization Methodologies
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-[1-(aminomethyl)cyclopentyl]pentanamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons in the pentanamide (B147674) and cyclopentyl moieties. The chemical shifts are influenced by the electron-withdrawing effects of the amide and amine functionalities.
Amide N-H Proton: A broad singlet is anticipated for the amide proton, typically appearing in the downfield region.
Aminomethyl (-CH₂-NH₂) Protons: The protons of the aminomethyl group are expected to resonate as a singlet or a multiplet, depending on the solvent and concentration.
Cyclopentyl Protons: The protons on the cyclopentyl ring will likely appear as complex multiplets due to overlapping signals.
Pentanamide Alkyl Chain Protons: The protons of the pentanoyl group will show distinct signals: a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift.
Quaternary Cyclopentyl Carbon: The carbon atom of the cyclopentyl ring bonded to both the aminomethyl and the amide nitrogen will appear as a quaternary signal.
Cyclopentyl and Pentanamide Methylene Carbons: These will resonate in the aliphatic region of the spectrum.
Terminal Methyl Carbon: The methyl group of the pentanoyl chain will appear at the most upfield region.
Expected ¹H NMR Chemical Shift Ranges
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Amide N-H | 7.5 - 8.5 |
| CH₂-NH₂ | 2.5 - 3.0 |
| Cyclopentyl CH₂ | 1.4 - 1.8 |
| Pentanamide α-CH₂ | 2.1 - 2.3 |
| Pentanamide β, γ-CH₂ | 1.2 - 1.6 |
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| C(quat)-cyclopentyl | 55 - 65 |
| CH₂-NH₂ | 40 - 50 |
| Cyclopentyl CH₂ | 20 - 40 |
| Pentanamide α-CH₂ | 35 - 45 |
| Pentanamide β, γ-CH₂ | 20 - 30 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. For this compound, the presence of a secondary amide and a primary amine will result in characteristic absorption bands.
The IR spectrum is expected to show a prominent N-H stretching vibration for the secondary amide, typically in the range of 3370-3170 cm⁻¹. rsc.org The carbonyl (C=O) stretch of the amide group is another strong, characteristic absorption, expected between 1680 and 1630 cm⁻¹. rsc.org Additionally, the N-H bending vibration of the secondary amide, known as the Amide II band, is typically observed in the region of 1570-1515 cm⁻¹. rsc.org The primary amine group will exhibit N-H stretching vibrations as well.
Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide | N-H Stretch | 3370 - 3170 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 |
| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) |
| Primary Amine | N-H Bend | 1650 - 1580 |
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition. The calculated exact mass for the molecular formula of this compound, C₁₁H₂₂N₂O, is 198.1732 Da. nih.gov
HRMS can also provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for amides include cleavage of the N-CO bond.
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O |
| Calculated Exact Mass | 198.1732 Da |
| Expected Ion | [M+H]⁺ |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for quality control. Due to the presence of a basic amine group, reversed-phase HPLC with a C18 column is a suitable approach. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the analyte and achieve good peak shape. Detection can be achieved using a UV detector, although the chromophore in this molecule is weak, or more universally with a mass spectrometer (LC-MS). For enhanced sensitivity with UV detection, derivatization with a UV-absorbing or fluorescent tag may be employed. mdpi.comresearchgate.net
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution, e.g., 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar amine and amide functional groups, is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analog.
Common derivatization techniques for compounds containing amine and amide groups include silylation or acylation. Silylation replaces the active hydrogens on the amine and amide groups with a trimethylsilyl (B98337) (TMS) group, while acylation can be performed using reagents like trifluoroacetic anhydride. These derivatization reactions increase the volatility and improve the chromatographic behavior of the analyte. The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information from the mass spectrum.
Typical GC-MS Method Parameters (for a derivatized sample)
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
Advanced Techniques for Mechanistic and Binding Studies
To move beyond simple affinity measurements, a suite of advanced analytical methods can be employed to investigate the detailed molecular interactions of this compound with its putative biological targets. These techniques offer insights into the three-dimensional structure of the ligand-target complex, the kinetics of binding events, and any subsequent protein modifications.
X-ray Crystallography for Ligand-Target Complex Analysis
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. springernature.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
In the context of this compound, co-crystallization with its target protein would be the primary objective. This involves growing crystals of the protein in the presence of the ligand. springernature.com Successful co-crystallization and subsequent X-ray diffraction analysis can reveal the precise binding orientation of this compound within the protein's active site. nih.gov This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and specificity.
The data obtained from such an analysis would include precise bond lengths, bond angles, and torsion angles of the bound ligand, as well as the interacting amino acid residues of the target protein. This level of detail is critical for structure-based drug design and for optimizing the potency and selectivity of lead compounds.
Illustrative Crystallographic Data for a Ligand-Target Complex
| Parameter | Value | Significance |
|---|---|---|
| Resolution (Å) | 1.8 | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. |
| Space Group | P212121 | Describes the symmetry of the crystal lattice. |
| R-work / R-free | 0.18 / 0.21 | Indicators of the quality of the crystallographic model. Lower values are better. |
| Key Intermolecular Interactions | Hydrogen bond to Asp128; Hydrophobic interactions with Phe245, Leu312 | Specific amino acid residues involved in binding the ligand. |
Laser Desorption Ionization Mass Spectrometry (LDI-MS) for Binding Events
Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that involves the use of a laser to desorb and ionize a sample for analysis by mass spectrometry. nih.gov This method is particularly useful for studying non-covalent interactions, such as those between a ligand and its target protein, as it can preserve these interactions during the gas-phase transition.
For studying the binding of this compound, a solution containing the target protein and the ligand would be prepared and subjected to LDI-MS analysis. The resulting mass spectrum would show peaks corresponding to the unbound protein, the unbound ligand, and, most importantly, the non-covalent complex of the protein and this compound. The presence and intensity of the peak for the complex provide direct evidence of binding.
Furthermore, by varying the concentration of the ligand, it is possible to perform titration experiments to determine the stoichiometry of the binding and to estimate the dissociation constant (Kd), which is a measure of binding affinity.
Hypothetical LDI-MS Data for this compound Binding
| Observed Species | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
|---|---|---|---|
| Target Protein (Apo) | 25,000 | 25,001.5 | Unbound protein. |
| This compound | 198.31 | 199.31 [M+H]+ | Protonated free ligand. |
| Protein-Ligand Complex | 25,198.31 | 25,199.8 | Direct evidence of a 1:1 binding stoichiometry. |
X-ray Fluorescence (XRF) Spectrometry for Binding and Protein Modification Studies
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. It works on the principle that when a sample is irradiated with high-energy X-rays, the atoms in the sample emit characteristic "secondary" (or fluorescent) X-rays. The energy of these fluorescent X-rays is specific to each element, and their intensity is related to the concentration of the element in the sample.
While not a primary tool for studying ligand binding in the same way as X-ray crystallography or MS, XRF can be ingeniously applied, particularly if the ligand or protein can be labeled with a specific element. For instance, if this compound were to be synthesized with a bromine or iodine atom, XRF could be used to quantify the amount of ligand bound to a protein immobilized on a surface.
More significantly, XRF is a powerful tool for studying protein modifications, especially those involving the incorporation of elements not naturally abundant in proteins. For example, some post-translational modifications involve the addition of phosphate (B84403) (phosphorylation) or sulfate (B86663) (sulfation) groups. nih.govnih.gov XRF can detect and quantify the phosphorus or sulfur content of a protein sample, providing a measure of the extent of these modifications. If the binding of this compound is hypothesized to induce or inhibit such modifications, XRF could be used to monitor these changes.
Structure Activity Relationship Sar Studies of N 1 Aminomethyl Cyclopentyl Pentanamide Derivatives
Exploration of Structural Modulations for Biological Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For N-[1-(aminomethyl)cyclopentyl]pentanamide, key regions for modification include the pentanamide (B147674) side chain, the cyclopentyl ring, and the aminomethyl linker. Systematic alterations in these areas can lead to significant changes in receptor affinity, selectivity, and pharmacokinetic profile.
Impact of Pentanamide Chain Length and Substitution Patterns
Varying the number of carbons in the acyl chain directly impacts the compound's partition coefficient (logP). An increase in chain length generally leads to higher lipophilicity. mdpi.com This can enhance binding to hydrophobic targets but may also lead to issues like decreased aqueous solubility or non-specific binding if excessively long. Conversely, shortening the chain reduces lipophilicity, which could be beneficial for targets requiring greater polarity. The optimal chain length often represents a balance to achieve potent activity and favorable drug-like properties. drugdesign.orgmdpi.com
For instance, studies on other classes of molecules, such as cyclic lipopeptides, have shown that the fatty acid chain length is a driving force for both antimicrobial and hemolytic activity, with an optimal range often found between 8 and 12 carbons. mdpi.com While direct data for this compound is not available, a similar parabolic relationship between chain length and activity could be anticipated.
| Compound Name | Acyl Chain | Carbon Number | Predicted XLogP3* |
|---|---|---|---|
| N-[1-(aminomethyl)cyclopentyl]butanamide | Butanoyl | 4 | 0.6 |
| This compound | Pentanoyl | 5 | 1.1 |
| N-[1-(aminomethyl)cyclopentyl]hexanamide | Hexanoyl | 6 | 1.6 |
| N-[1-(aminomethyl)cyclopentyl]decanamide | Decanoyl | 10 | 3.6 |
| N-[1-(aminomethyl)cyclopentyl]dodecanamide | Dodecanoyl | 12 | 4.6 |
Data sourced from PubChem database computations.
Role of Cyclopentyl Ring Substituents and Conformational Constraints
The cyclopentyl ring serves as a rigid scaffold, positioning the aminomethyl and pentanamide groups in a specific spatial orientation. The introduction of substituents onto this ring can significantly influence the compound's biological activity by introducing steric hindrance, altering electronic properties, or creating new interaction points with a biological target.
Furthermore, substituents can impose conformational constraints on the cyclopentyl ring, locking it into a specific "pucker" or conformation. If this preferred conformation matches the bioactive conformation required for receptor binding, a significant increase in potency can be observed.
Influence of Aminomethyl Group Modifications
The aminomethyl group contains two key features for modification: the primary amine and the methylene (B1212753) linker. The primary amine is a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a receptor.
Modifications such as N-alkylation (e.g., N-methyl or N-ethyl) would change the amine from primary to secondary or tertiary. This alteration reduces the number of hydrogen bonds the nitrogen can donate, which could be detrimental to binding. drugdesign.org However, it also increases lipophilicity and can introduce new beneficial steric interactions. Acylation of the amine to form a secondary amide would neutralize its basicity and remove its hydrogen bond donating capacity, likely leading to a profoundly different pharmacological profile. In some molecular series, such modifications to the N-substituent can dramatically alter the functional profile at target receptors. mdpi.com
Positional Isomerism and Stereochemical Considerations in SAR
Positional isomerism and stereochemistry are fundamental aspects of SAR. For this compound, the core structure has the aminomethyl and pentanamido groups attached to the same carbon (C1). Positional isomers, where the substituent group is moved to C2 or C3 of the cyclopentyl ring, would result in structurally distinct molecules with different shapes and likely different biological activities.
While the parent compound is achiral, the introduction of substituents on the cyclopentyl ring would create chiral centers. This would lead to the existence of enantiomers and diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have different potencies, efficacies, and metabolic profiles due to the stereospecific nature of biological receptors. mdpi.com Therefore, the stereochemical configuration would be a critical parameter in the SAR of any substituted derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajrconline.orgnih.gov The fundamental principle is that variations in the biological activities of compounds are dependent on differences in their structural and physicochemical properties. ajrconline.org A QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. slideshare.netmdpi.com
The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build an equation that relates these descriptors to the observed biological activity. nih.govchemmethod.com
General QSAR Equation: Biological Activity (e.g., log 1/IC₅₀) = k₁(descriptor₁) + k₂(descriptor₂) + ... + C
Preclinical Pharmacological and Biochemical Investigations of N 1 Aminomethyl Cyclopentyl Pentanamide
Preclinical In Vivo Studies
Efficacy Studies in Relevant Animal Models
Gabapentinoids have demonstrated efficacy in a wide range of preclinical animal models, particularly those for epilepsy and neuropathic pain.
Epilepsy: Gabapentin (B195806) and pregabalin (B1679071) have shown anticonvulsant effects in various rodent models of epilepsy. researchgate.netiomcworld.org They are effective in the maximal electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures. researchgate.net They have also shown activity in models of partial seizures, such as the kindled rat model. researchgate.net
Neuropathic Pain: A significant body of preclinical research supports the use of gabapentinoids for neuropathic pain. tandfonline.comresearchgate.netnih.gov They have been shown to reduce pain behaviors in models of diabetic neuropathy, post-herpetic neuralgia, and nerve injury-induced pain. tandfonline.comfrontiersin.org For instance, in the chronic constriction injury (CCI) model in rats, both gabapentin and pregabalin have been shown to attenuate mechanical and thermal hyperalgesia. tandfonline.com
| Compound | Animal Model | Condition | Observed Effect |
|---|---|---|---|
| Gabapentin | Rat/Mouse | Maximal Electroshock Seizure | Inhibition of tonic extensor seizures |
| Pregabalin | Rat | Kindled Partial Seizures | Prevention of behavioral seizures |
| Gabapentin | Rat | Chronic Constriction Injury (Neuropathic Pain) | Attenuation of mechanical and thermal hyperalgesia |
| Pregabalin | Rat | Taxol-induced Neuropathic Pain | Reduction of thermal hyperalgesia and allodynia |
Comparative Studies with Reference Compounds in Animal Models
Comparative studies in animal models have been conducted to evaluate the relative efficacy and potency of different gabapentinoids, primarily gabapentin and pregabalin.
In models of neuropathic pain, pregabalin has often been found to be more potent than gabapentin. nih.gov For example, in a rat model of paclitaxel-induced neuropathic pain, pregabalin was more effective than gabapentin at reducing thermal hyperalgesia and allodynia. nih.gov This is consistent with its higher binding affinity for the α2δ subunit. researchgate.net
Some studies have suggested that while both drugs are effective, there may be subtle differences in their pharmacological profiles. nih.gov However, other comparative studies in rat models of neuropathic pain have found no significant difference in the analgesic efficacy between gabapentin and pregabalin when administered at equipotent doses. tandfonline.com
A systematic review of studies in cats for anxiety and pain management also supports the use of both gabapentin and pregabalin. mdpi.comresearchgate.net While direct comparative efficacy studies are limited, both have been shown to be effective therapeutic options. mdpi.comresearchgate.net
Computational Chemistry and Cheminformatics Approaches for N 1 Aminomethyl Cyclopentyl Pentanamide
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how N-[1-(aminomethyl)cyclopentyl]pentanamide might adopt different shapes and interact with biological systems.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound possesses significant conformational flexibility due to its rotatable bonds in the pentyl chain and the aminomethyl group, as well as the non-planar nature of the cyclopentane (B165970) ring. The cyclopentane ring typically adopts non-planar conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. biomedres.us
| Conformer ID | Dihedral Angle (C-C-N-C) | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |
| 1 | 178.5° | Envelope | 0.00 | 45.2 |
| 2 | -65.2° | Half-Chair | 1.25 | 20.1 |
| 3 | 68.9° | Envelope | 1.80 | 12.5 |
| 4 | -175.0° | Half-Chair | 2.50 | 5.8 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a conformational analysis study.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug design for predicting how a compound like this compound might interact with a specific biological target. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.comnih.gov
A docking study of this compound would require a known three-dimensional structure of a target protein. The analysis would predict the binding mode and affinity, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the primary amine and the amide group of the compound are potential hydrogen bond donors and acceptors, which could be critical for anchoring the ligand within the protein's active site. mdpi.com
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Hypothetical Kinase A | -8.5 | ASP-145, LYS-22, LEU-83 | H-Bond with amine, H-Bond with amide, Hydrophobic with cyclopentyl |
| Hypothetical Protease B | -7.9 | GLU-98, TRP-47 | H-Bond with amide, Pi-Stacking with cyclopentyl |
| Hypothetical GPCR C | -9.1 | ASN-112, PHE-201 | H-Bond with amine, Hydrophobic with pentyl chain |
Note: This table contains hypothetical data to illustrate the results of a molecular docking simulation, as specific target interaction studies for this compound are not publicly available.
Molecular Dynamics Simulations of Compound-Protein Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the compound-protein complex over time. nih.gov An MD simulation would begin with the docked pose of this compound within its target. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated. mdpi.comfrontiersin.org
Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, conformational changes in the protein upon binding, and the persistence of key intermolecular interactions. Metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein.
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of a molecule. aps.org These methods are computationally intensive but offer a level of detail unattainable with classical molecular mechanics.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Using quantum mechanical methods like Density Functional Theory (DFT), a precise three-dimensional structure of this compound can be determined. rasayanjournal.co.in This optimized geometry is the basis for calculating other electronic properties.
Electronic structure analysis focuses on the distribution of electrons within the molecule and its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in
| Property | Value | Method |
| Molecular Formula | C11H22N2O | - |
| Molecular Weight | 198.31 g/mol | PubChem Computed nih.gov |
| XLogP3 | 1.1 | PubChem Computed nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem Computed nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem Computed nih.gov |
| Dipole Moment (Hypothetical) | 3.5 D | DFT Calculation |
| HOMO Energy (Hypothetical) | -6.2 eV | DFT Calculation |
| LUMO Energy (Hypothetical) | 1.5 eV | DFT Calculation |
| HOMO-LUMO Gap (Hypothetical) | 7.7 eV | DFT Calculation |
Note: This table includes both computed data from PubChem and hypothetical values from quantum chemical calculations to illustrate the scope of such an analysis.
Prediction of Reactivity and Interaction Potentials
Quantum chemical calculations can also be used to predict the reactivity of this compound. A Molecular Electrostatic Potential (MEP) map, for example, visualizes the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. Regions of positive potential (blue) indicate areas prone to nucleophilic attack.
Furthermore, chemical reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and Fukui functions, can quantify the reactivity of different atomic sites within the molecule. rasayanjournal.co.in These calculations help predict how the molecule will interact with other reagents and its metabolic fate, providing crucial information for understanding its potential biological activity and toxicity. mdpi.comresearchgate.net
Cheminformatics for Compound Library Design and Screening
Cheminformatics plays a pivotal role in the design of compound libraries and the subsequent screening of these libraries to identify promising new analogues of a lead compound such as this compound. By leveraging computational techniques, researchers can intelligently select or design molecules with a higher probability of possessing the desired pharmacological profile, thereby saving significant time and resources compared to traditional high-throughput screening of large, uncurated collections of compounds.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov In the context of this compound, virtual screening could be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This process can be broadly categorized into structure-based and ligand-based approaches.
Structure-based virtual screening (SBVS) would be applicable if the three-dimensional structure of the biological target of this compound is known. nih.gov In this scenario, molecular docking simulations would be used to predict the binding mode and affinity of compounds from a virtual library to the target's active site. researchgate.net The process would involve preparing a library of compounds, which could include commercially available molecules or a custom-designed virtual library of this compound analogues. These analogues could be generated by systematically modifying the pentanamide (B147674) side chain, the cyclopentyl core, or the aminomethyl group. Each compound in the library would then be docked into the target's binding site, and the resulting poses would be scored based on various energy functions. researchgate.net Compounds with the most favorable docking scores would be prioritized for experimental testing.
The following table illustrates a hypothetical output from a virtual screening campaign for analogues of this compound, showcasing the types of data that would be generated and analyzed.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted H-Bond Interactions | Lipophilic Interactions |
| Analogue-001 | -9.8 | 3 | Yes | |
| Analogue-002 | -9.5 | 2 | Yes | |
| Analogue-003 | -9.2 | 4 | No | |
| Analogue-004 | -8.9 | 2 | Yes |
In the absence of a known 3D structure for the biological target, ligand-based methods such as pharmacophore modeling become particularly valuable. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound could be developed based on its own structure and, ideally, the structures of other known active molecules with a similar mechanism of action.
The key steps in generating a pharmacophore model for this compound would include:
Feature Identification: Identifying the key chemical features in the molecule, such as hydrogen bond donors (the amine and amide N-H), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the cyclopentyl ring and the pentyl chain).
Conformational Analysis: Generating a set of low-energy conformations for the molecule to understand its flexibility and the spatial arrangements of the identified pharmacophoric features.
Model Generation: Creating a 3D arrangement of these features, with specific distances and angles between them, that is hypothesized to be optimal for binding to the biological target.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for compounds that match the pharmacophoric features, regardless of their underlying chemical scaffold. mdpi.com This approach is powerful for identifying structurally novel compounds that may have the same biological activity as the original lead molecule.
The table below outlines a potential pharmacophore model derived from this compound.
| Pharmacophoric Feature | Type | Location |
| Feature 1 | Hydrogen Bond Donor | Aminomethyl group |
| Feature 2 | Hydrogen Bond Donor | Amide N-H |
| Feature 3 | Hydrogen Bond Acceptor | Carbonyl Oxygen |
| Feature 4 | Hydrophobic Center | Cyclopentyl Ring |
| Feature 5 | Hydrophobic Center | Pentyl Chain |
During the lead optimization phase, it is crucial to assess not only the biological activity of a compound but also its "drug-likeness" and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. numberanalytics.comzeclinics.com Computational models are widely used to predict these properties early in the drug discovery process, helping to identify and address potential liabilities before significant resources are invested. numberanalytics.comnih.gov
For this compound and its analogues, various computational tools can be used to predict key physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's structure and rely on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimentally determined properties. numberanalytics.comgithub.com
Key predicted properties include:
Lipinski's Rule of Five: A set of guidelines to evaluate the drug-likeness of a compound and its potential for oral bioavailability. The rules are: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. A TPSA of ≤ 140 Ų is generally considered favorable for oral absorption.
Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is critical for absorption and distribution.
Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of a compound crossing the BBB, which is important for drugs targeting the central nervous system.
CYP450 Inhibition: Predicts the potential for the compound to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.
The following table presents computationally predicted ADME and drug-likeness properties for the parent compound, this compound, based on available data. nih.gov
| Property | Predicted Value |
| Molecular Weight | 198.31 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 55.1 Ų |
| Rotatable Bond Count | 6 |
These in silico predictions are valuable for guiding the chemical modifications of this compound to optimize its ADME profile while maintaining or improving its biological activity. frontiersin.org
Lack of Publicly Available Research Hinders Metabolic Investigation of this compound
A thorough investigation into the metabolic pathways and disposition of the chemical compound this compound is currently precluded by a significant lack of publicly available scientific literature and research data. Despite extensive searches across scientific databases and scholarly articles for information pertaining to this specific molecule, no studies detailing its in vitro metabolic stability, biotransformation products, or interactions with metabolic enzymes could be identified.
The inquiry sought to detail the metabolic profile of this compound, focusing on its stability in microsomal assays, the identification of its metabolites through high-resolution mass spectrometry, and the elucidation of the enzymatic pathways responsible for its biotransformation. This would typically involve exploring reactions such as N-dealkylation, amide hydrolysis, and oxidation of the compound's cyclopentyl moiety, with a particular focus on the role of Cytochrome P450 enzymes. Furthermore, the investigation aimed to understand the compound's interaction with endogenous metabolic pathways.
However, the absence of published research on this compound makes it impossible to provide a scientifically accurate and detailed analysis as requested. The generation of specific data, including findings from microsomal stability assays or a list of identified biotransformation products, cannot be fulfilled without foundational research studies.
For context, metabolic studies on other chemical entities often reveal common biotransformation pathways. For instance, research on compounds featuring a cyclopentyl ring has demonstrated that CYP3A4-mediated oxidative metabolism can lead to the formation of monohydroxylated isomers on the ring. nih.gov Similarly, amide bonds within molecules are often subject to hydrolysis, and N-dealkylation is a frequent metabolic route for compounds with alkylamine structures. nih.govclinpgx.org
Without specific studies on this compound, any discussion of its metabolic fate would be purely speculative and could not be substantiated with empirical data. The scientific community has not yet published the necessary research to construct an accurate metabolic profile for this compound. Therefore, the detailed sections on its metabolic stability, metabolite identification, and specific enzymatic pathways involved in its disposition cannot be developed at this time.
Further research, including in vitro experiments with liver microsomes and hepatocytes followed by analysis with advanced spectrometric techniques, would be required to elucidate the metabolic pathways of this compound. Until such studies are conducted and published, a comprehensive and authoritative article on its metabolism cannot be written.
Investigation of Metabolic Pathways and Disposition of N 1 Aminomethyl Cyclopentyl Pentanamide
Interaction with Endogenous Metabolic Pathways
Influence on Biosynthesis and Catabolic Pathways
The influence of N-[1-(aminomethyl)cyclopentyl]pentanamide on anabolic (biosynthesis) and catabolic (breakdown) pathways is not documented in the current body of scientific research. There are no studies that describe its role in the synthesis of essential macromolecules like proteins, lipids, or nucleic acids, nor is there information on its effect on the breakdown of these molecules. The metabolic fate of the compound itself, including its biotransformation and excretion pathways, has not been elucidated.
Modulation of Metabolic Signaling Networks
Information regarding the modulation of metabolic signaling networks by this compound is absent from the scientific literature. Key signaling pathways that regulate cellular metabolism, such as the insulin (B600854) signaling pathway, AMP-activated protein kinase (AMPK) pathway, or the mTOR pathway, have not been studied in the context of this specific compound. Therefore, any potential for this compound to act as a signaling molecule or to interfere with metabolic regulation at a systemic or cellular level is unknown.
Emerging Research Directions and Potential Applications of N 1 Aminomethyl Cyclopentyl Pentanamide in Academic Research
Use as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. The utility of N-[1-(aminomethyl)cyclopentyl]pentanamide as a chemical probe would depend on its ability to selectively interact with a specific biological target, such as a protein. The molecule possesses a primary amine and a secondary amide, both of which can participate in hydrogen bonding, a key interaction in molecular recognition by proteins. The cyclopentyl group provides a rigid scaffold, which can be advantageous for specific binding.
To be an effective chemical probe, a compound should ideally possess certain characteristics. The predicted properties of this compound can be assessed against these criteria to estimate its potential.
Table 1: Predicted Physicochemical Properties of this compound and Ideal Chemical Probe Characteristics
| Property | Predicted Value for this compound | Ideal Range for a Chemical Probe |
|---|---|---|
| Molecular Weight ( g/mol ) | 198.31 | < 500 |
| LogP | 1.1 | 1-4 |
| Hydrogen Bond Donors | 2 | 1-5 |
| Hydrogen Bond Acceptors | 2 | 1-10 |
Data sourced from PubChem. beilstein-journals.org
Further research would be necessary to determine the specific biological targets of this compound and to validate its selectivity and potency.
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) is a method used for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity.
This compound, with a molecular weight of 198.31 g/mol , fits within the general size of a fragment. Its constituent parts, the cyclopentane (B165970) ring, the aminomethyl group, and the pentanamide (B147674) chain, could each serve as starting points for FBDD campaigns. For instance, the cyclopentyl scaffold could be explored for its binding to various protein pockets, with subsequent elaboration of the amine and amide functionalities to enhance binding affinity and selectivity.
Application in Targeted Covalent Inhibitor Design
Targeted covalent inhibitors (TCIs) are a class of drugs that bind and form a covalent bond with their target protein. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action. While this compound itself is not a covalent inhibitor, its structure could be modified to incorporate a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue on a target protein.
The primary amine on the aminomethyl group could be a potential site for the attachment of an electrophilic warhead, such as an acrylamide (B121943) or a vinyl sulfone. The cyclopentylpentanamide portion of the molecule would serve as the "scaffold" that directs the inhibitor to the target protein's binding site.
Role in Developing New Synthetic Methodologies
The synthesis of this compound itself can be a subject of research to develop new and efficient synthetic methods. The key challenge in its synthesis is the creation of the quaternary carbon center on the cyclopentane ring. Novel synthetic routes could explore enzymatic reactions or new catalytic methods to achieve this with high yield and stereoselectivity.
Furthermore, the compound can be used as a scaffold to develop new chemical reactions. For example, the primary amine and the secondary amide could be used as directing groups in C-H activation reactions to functionalize the cyclopentane ring at specific positions.
Potential in Interdisciplinary Research (e.g., Chemical Biology, Material Science)
The unique combination of a rigid cycloalkyl core and flexible side chains in this compound makes it an interesting candidate for interdisciplinary research.
Chemical Biology : As discussed, it can be used as a chemical probe to study biological systems. Its derivatives could be synthesized with fluorescent tags or other labels to visualize biological processes.
Material Science : The ability of the molecule to form hydrogen bonds suggests that it could be used as a building block for self-assembling materials. For example, it could potentially form supramolecular polymers or gels with interesting properties. Its unique structure could be explored in creating novel materials with specific properties. nih.gov
Q & A
Q. Q. How does modifying the pentanamide chain length impact N-[1-(aminomethyl)cyclopentyl]pentanamide’s receptor binding kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
